4-bromo-10-(4-ethoxyphenyl)-9,13-dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione 4-bromo-10-(4-ethoxyphenyl)-9,13-dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione
Brand Name: Vulcanchem
CAS No.: 1052605-18-1
VCID: VC4559004
InChI: InChI=1S/C20H21BrN2O2S/c1-4-24-15-8-6-14(7-9-15)23-19(26)22-18-12(2)20(23,3)25-17-10-5-13(21)11-16(17)18/h5-12,18H,4H2,1-3H3,(H,22,26)
SMILES: CCOC1=CC=C(C=C1)N2C(=S)NC3C(C2(OC4=C3C=C(C=C4)Br)C)C
Molecular Formula: C20H21BrN2O2S
Molecular Weight: 433.36

4-bromo-10-(4-ethoxyphenyl)-9,13-dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione

CAS No.: 1052605-18-1

Cat. No.: VC4559004

Molecular Formula: C20H21BrN2O2S

Molecular Weight: 433.36

* For research use only. Not for human or veterinary use.

4-bromo-10-(4-ethoxyphenyl)-9,13-dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione - 1052605-18-1

Specification

CAS No. 1052605-18-1
Molecular Formula C20H21BrN2O2S
Molecular Weight 433.36
IUPAC Name 4-bromo-10-(4-ethoxyphenyl)-9,13-dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-11-thione
Standard InChI InChI=1S/C20H21BrN2O2S/c1-4-24-15-8-6-14(7-9-15)23-19(26)22-18-12(2)20(23,3)25-17-10-5-13(21)11-16(17)18/h5-12,18H,4H2,1-3H3,(H,22,26)
Standard InChI Key CDYJOPUBMFPEPU-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)N2C(=S)NC3C(C2(OC4=C3C=C(C=C4)Br)C)C

Introduction

4-Bromo-10-(4-ethoxyphenyl)-9,13-dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione is a complex organic compound belonging to the class of thiones and diazatricyclo compounds. It is characterized by its unique molecular structure, which includes multiple functional groups, making it of interest in various scientific fields, particularly in medicinal chemistry and materials science .

Synthesis Methods

The synthesis of 4-bromo-10-(4-ethoxyphenyl)-9,13-dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione typically involves multi-step organic reactions. One common method includes the condensation of 4-bromoacetophenone with ethyl acetoacetate in the presence of a base such as sodium ethoxide.

Synthesis Steps:

  • Starting Materials: 4-Bromoacetophenone and ethyl acetoacetate.

  • Catalyst/Base: Sodium ethoxide.

  • Reaction Conditions: Typically involves heating in an appropriate solvent.

Potential Applications

This compound has potential applications in medicinal chemistry and materials science due to its unique structure and thermal stability characteristics. It may act as an inhibitor in biological pathways or as a ligand in coordination chemistry.

Potential Uses:

  • Medicinal Chemistry: Inhibitor in biological pathways.

  • Materials Science: High thermal resistance applications.

Chemical Reactions and Modifications

The compound can undergo various chemical reactions typical for thiones and diazatricyclo compounds. For example, a nucleophilic substitution reaction could involve treating the compound with an amine to form an amide derivative.

Reaction Examples:

  • Nucleophilic Substitution: Reaction with an amine to form an amide derivative.

  • Coordination Chemistry: Acts as a ligand.

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